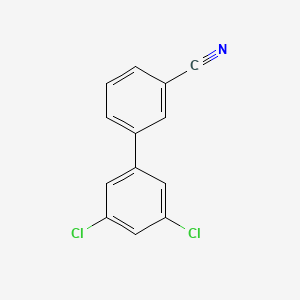

3-(3,5-Dichlorophenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “3-(3,5-Dichlorophenyl)benzonitrile” involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The molecular formula of “3-(3,5-Dichlorophenyl)benzonitrile” is C13H7Cl2N . The average mass is 248.107 Da and the monoisotopic mass is 246.995560 Da .Physical And Chemical Properties Analysis

“3-(3,5-Dichlorophenyl)benzonitrile” has a density of 1.4±0.1 g/cm^3, a boiling point of 386.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 167.0±19.4 °C .Aplicaciones Científicas De Investigación

Environmental Impact and Toxicology

Research has explored the occurrences, toxicities, and ecological risks of related organic compounds like benzophenone-3 (BP-3), commonly found in sunscreen products. Such studies indicate the importance of investigating the environmental persistence and bioaccumulation potential of synthetic organic chemicals, including those structurally related to 3-(3,5-Dichlorophenyl)benzonitrile. The findings underscore the need for further environmental monitoring and assessment of the potential ecological consequences of long-term exposure to these compounds (Kim & Choi, 2014).

Chemical Synthesis and Reactivity

The cycloaddition reactions of nitrile oxides with alkenes, including the synthesis of nitrile oxides and their subsequent reactions, offer insights into the chemical reactivity of nitrile-containing compounds. Such research highlights the significance of nitrile groups in organic synthesis, potentially relevant to the reactivity and applications of 3-(3,5-Dichlorophenyl)benzonitrile in synthesizing novel organic molecules or materials (Easton et al., 1994).

Applications in Material Science

Investigations into the properties and applications of conducting polymers, such as the synthesis and utility of benzene-1,3,5-tricarboxamide (BTA), may offer parallels to the potential use of 3-(3,5-Dichlorophenyl)benzonitrile in material science, particularly in the development of supramolecular structures for nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

The safety data sheet for “3-(3,5-Dichlorophenyl)benzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARYBHGSKGMXJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712318 |

Source

|

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332747-46-2 |

Source

|

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)

![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)

![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)